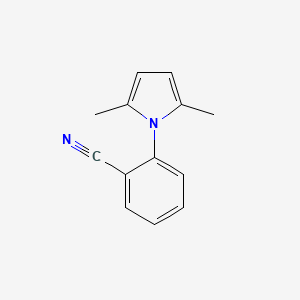

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbonitrile, also known as 2,5-DMPBC, is a heterocyclic compound containing both an aromatic ring and a pyrrole ring in its structure. It is an important building block in organic synthesis and has been widely used in the preparation of a variety of organic compounds. It is also used to synthesize various pharmaceuticals, agrochemicals, and other materials.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2,5-Dimethylpyrrole compounds, including “2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile”, are promising starting materials in drug research due to their various biological activities. They have been found to exhibit antibacterial, antihypertensive, and antitubercular activities .

Antibacterial Applications

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity. Some of these new heterocycles underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Cell-Specific Antibody Production

In a study aimed at discovering new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was found to increase monoclonal antibody production .

Pharmaceutical Testing

“2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile” is used for pharmaceutical testing. It is a high-quality reference standard for accurate results .

Chemical Research

This compound is used in chemical research, particularly in the synthesis of new compounds .

Drug Research

As a subunit of chlorophyll in plant cells and hemin and vitamin B12 in animal cells, pyrrole is one of the most ubiquitous heterocycles in the plant and animal kingdom. Therefore, “2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile” and other 2,5-Dimethylpyrrole compounds are valuable in drug research .

Wirkmechanismus

Target of Action

The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the cells.

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme, and the folate metabolism pathway by inhibiting the DHFR enzyme . The downstream effects include disruption of bacterial cell wall synthesis and DNA replication, leading to cell death.

Result of Action

The molecular and cellular effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile’s action include the inhibition of bacterial growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Eigenschaften

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-10-7-8-11(2)15(10)13-6-4-3-5-12(13)9-14/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJICPAQOXUAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)

![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)